17-Oxo Dexamethasone is a synthetic glucocorticoid, primarily recognized as an analytical impurity of dexamethasone. It is significant in pharmaceutical formulations and quality control processes due to its role in assessing the stability and integrity of dexamethasone products. The compound is classified under corticosteroids, which are steroid hormones produced in the adrenal cortex, and it exhibits notable anti-inflammatory and immunosuppressive properties.
17-Oxo Dexamethasone is derived from dexamethasone, a widely used corticosteroid. The compound is classified as a 17-oxo steroid, indicating the presence of a ketone group at the 17th carbon position. Its chemical structure is crucial for its biological activity and stability, making it an important compound in pharmaceutical analysis.
The synthesis of 17-Oxo Dexamethasone can involve several methods, one of which includes oxidative degradation of dexamethasone. This process typically utilizes reagents such as potassium permanganate or chromium trioxide to facilitate the oxidation at the C-17 position.
The molecular formula of 17-Oxo Dexamethasone is , with a molecular weight of 360.45 g/mol. The compound features a steroid backbone with specific functional groups that contribute to its reactivity and biological activity.
17-Oxo Dexamethasone can participate in various chemical reactions typical of ketones, including nucleophilic addition reactions. It may also undergo further oxidation or reduction depending on the reaction conditions.
The mechanism of action for 17-Oxo Dexamethasone primarily involves its interaction with glucocorticoid receptors in target cells. Upon binding, it modulates gene expression related to inflammation and immune responses.
Research indicates that compounds like 17-Oxo Dexamethasone can exhibit varying affinities for glucocorticoid receptors, impacting their effectiveness as anti-inflammatory agents.
17-Oxo dexamethasone (CAS 1880-61-1) is a biologically significant metabolite and degradation product of the synthetic glucocorticoid dexamethasone. Its molecular formula is C₂₀H₂₅FO₃, with a molecular weight of 332.41 g/mol [1] [6]. Structurally, it features a ketone group at the C17 position instead of the β-hydroxy group present in dexamethasone, which fundamentally alters its receptor binding properties [4] [9]. This oxidation results in loss of glucocorticoid receptor (GR) agonist activity, positioning 17-oxo dexamethasone as a functionally inert endpoint in dexamethasone metabolism rather than an active hormone [1] [6].
Pharmacologically, 17-oxo dexamethasone serves as a critical reference standard in pharmaceutical quality control. Its detection and quantification are essential for monitoring dexamethasone stability, as it emerges during synthesis or storage of the parent drug [4]. Ultra-high performance liquid chromatography (UPLC) with ultraviolet detection is the primary analytical method for its identification in pharmaceutical preparations, ensuring batch consistency and purity [1]. Recent studies also suggest non-receptor-mediated biological activities; for example, it binds DNA-dependent RNA polymerase, potentially inhibiting bacterial growth—a property not observed with dexamethasone itself [1] [6].
Table 1: Structural and Chemical Properties of 17-Oxo Dexamethasone vs. Dexamethasone
Property | 17-Oxo Dexamethasone | Dexamethasone |
---|---|---|
CAS Number | 1880-61-1 | 50-02-2 |
Molecular Formula | C₂₀H₂₅FO₃ | C₂₂H₂₉FO₅ |
Molecular Weight (g/mol) | 332.41 | 392.47 |
C17 Functional Group | Ketone | β-Hydroxy group |
Glucocorticoid Activity | Inert | High potency |
Primary Role | Metabolite/Impurity | Therapeutic agent |
The identification of 17-oxo dexamethasone emerged from mid-20th-century research into glucocorticoid metabolism. As dexamethasone gained clinical prominence for its potent anti-inflammatory effects, studies investigating its metabolic fate revealed 17-oxo dexamethasone as a principal oxidative metabolite [1] [9]. Early work in the 1960s–1970s demonstrated that hepatic enzymes, particularly 17β-hydroxysteroid dehydrogenases (17β-HSD), catalyze the conversion of dexamethasone to its 17-keto form through NAD⁺-dependent oxidation [8] [9]. This pathway mirrored the inactivation observed with endogenous cortisol, which converts to cortisone.
By the 1980s, 17-oxo dexamethasone was recognized not only as a metabolite but also as a stability-indicating impurity in pharmaceutical formulations. The United States Pharmacopeia (USP) subsequently classified it as a "Pharmaceutical Analytical Impurity" (PAI), underscoring its role in monitoring dexamethasone drug quality [4]. This designation standardized its use in analytical workflows to assess dexamethasone degradation during storage or manufacturing. Key historical milestones include:
Within steroidogenic pathways, 17-oxo dexamethasone represents a terminal metabolite rather than an intermediate. Unlike endogenous 17-ketosteroids (e.g., androstenedione), which can be reactivated to potent androgens or estrogens, 17-oxo dexamethasone undergoes no further biologically significant conversions [8]. Its formation is mediated by 17β-HSD enzymes—primarily oxidative isoforms like 17β-HSD2—which are expressed in the liver, kidney, and glucocorticoid-target tissues [8] [9].
The metabolite’s significance in glucocorticoid pathways lies in its role as a biomarker for dexamethasone clearance. Elevated levels may indicate accelerated metabolism, potentially affecting therapeutic efficacy. Notably, 17-oxo dexamethasone does not participate in classical steroidogenic cascades involving pregnenolone or progesterone, nor does it modulate enzymes like CYP17A1 or CYP11B2, which govern mineralocorticoid/androgen synthesis [5] [9]. However, its presence can indirectly influence steroid dynamics by competing for metabolizing enzymes. For example, high concentrations may saturate 17β-HSD, altering the processing of endogenous steroids [8].
Table 2: Analytical Methods for Detecting 17-Oxo Dexamethasone
Method | Application Context | Key Parameters | Reference |
---|---|---|---|
Gradient UPLC-UV | Pharmaceutical purity testing | Retention time: ~7.2 min | [1] |
LC-MS/MS | Metabolic studies | Precursor ion: m/z 331.2 → 121.0 | [2] [6] |
High-Resolution MS | Structural confirmation | Accurate mass: 332.1788 Da | [6] |
Recent research has explored its potential as a probe for studying glucocorticoid resistance. In conditions like severe asthma or chronic obstructive pulmonary disease (COPD), where glucocorticoid insensitivity occurs, 17-oxo dexamethasone accumulation may reflect dysregulated 17β-HSD activity [7]. Nevertheless, unlike 11β-hydroxysteroid dehydrogenase (11β-HSD), which modulates cortisol-cortisone interplay, 17β-HSD’s impact on synthetic glucocorticoids remains an emerging field [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: